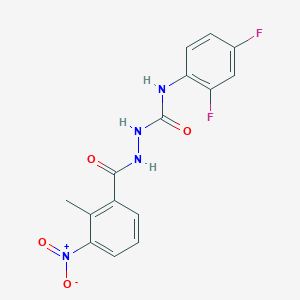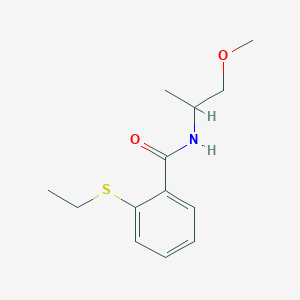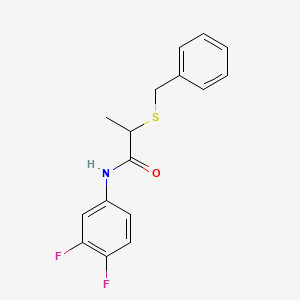
N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide, also known as DFN-2, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications. DFN-2 is a hydrazinecarboxamide derivative, which has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide is not fully understood. However, it has been proposed that N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, resulting in the repression of gene transcription. N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has been found to inhibit the activity of HDACs, leading to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has been found to have various biochemical and physiological effects. In cancer cells, N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. In addition, N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. Furthermore, N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has been shown to reduce the levels of reactive oxygen species in cells, leading to the reduction of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for drug development. In addition, N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has been shown to possess low toxicity, making it a safe compound for in vitro and in vivo experiments. However, one of the limitations of N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has shown promising results in scientific research, and there are several future directions for its development. One of the potential applications of N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide is in cancer therapy. It can be used as a single agent or in combination with other drugs to enhance its anti-cancer effects. In addition, N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide can be modified to improve its solubility and bioavailability, making it a more effective drug candidate. Furthermore, N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide can be used as a lead compound for the development of new HDAC inhibitors with improved potency and selectivity.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. In cancer research, N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has been shown to have anti-oxidant properties by reducing the levels of reactive oxygen species.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4O4/c1-8-10(3-2-4-13(8)21(24)25)14(22)19-20-15(23)18-12-6-5-9(16)7-11(12)17/h2-7H,1H3,(H,19,22)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHCXAIEAXVUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NNC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[(2-methyl-3-nitrophenyl)carbonyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(3-ethoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4117094.png)

![N-1,3-benzodioxol-5-yl-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4117109.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4117111.png)

![N-1-adamantyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4117117.png)
![N-cyclohexyl-N'-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4117125.png)
![2-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4117133.png)
![2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4117140.png)
![N-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4117144.png)
![4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperidinecarbothioamide](/img/structure/B4117157.png)


![N-(4-butylphenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4117197.png)